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molecular formula C9H20Cl2N2O2 B2834464 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride CAS No. 122910-82-1

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride

Cat. No. B2834464
M. Wt: 259.17
InChI Key: YDDZGOAWICZXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889857

Procedure details

By the use of 2-chloromethyl-4-benzylmorpholine and morpholine, the reaction is similarly carried out as Reference example 2 to give 2-(morpholinomethyl)morpholine dihydrochloride as white crystals, melting at 297°-299° C. with decompostion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C[CH:3]1[O:8][CH2:7][CH2:6][N:5]([CH2:9][C:10]2[CH:15]=CC=CC=2)[CH2:4]1.[NH:16]1CC[O:19][CH2:18][CH2:17]1>>[ClH:1].[ClH:1].[O:8]1[CH2:3][CH2:4][N:5]([CH2:9][CH:10]2[O:19][CH2:18][CH2:17][NH:16][CH2:15]2)[CH2:6][CH2:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1CN(CCO1)CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.O1CCN(CC1)CC1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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